molecular formula C18H14Cl3N3O B5141616 2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol

2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol

Cat. No.: B5141616
M. Wt: 394.7 g/mol
InChI Key: SCLGLQBKSIDLQE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol is a complex organic compound that features a unique structure combining a trichloroethanol moiety with an imidazo[1,2-a]benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 4-methyl-2-phenylimidazo[1,2-a]benzimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the synthesis of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the trichloroethanol group. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethanol moiety to a less chlorinated alcohol.

    Substitution: Halogen atoms in the trichloroethanol group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alcohols.

Scientific Research Applications

2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-phenylethanone: Similar in structure but lacks the imidazo[1,2-a]benzimidazole ring.

    1-Methyl-2-trichloroacetylimidazole: Contains a trichloroacetyl group but differs in the core structure.

Uniqueness

2,2,2-Trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol is unique due to the combination of the trichloroethanol moiety with the imidazo[1,2-a]benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2,2,2-trichloro-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3O/c1-23-12-9-5-6-10-13(12)24-15(16(25)18(19,20)21)14(22-17(23)24)11-7-3-2-4-8-11/h2-10,16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLGLQBKSIDLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(C(Cl)(Cl)Cl)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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